2-Bromo-3-methylpyrazine
Overview
Description
2-Bromo-3-methylpyrazine is an organic compound with the chemical formula C5H5BrN2. It is a colorless to pale yellow crystal with a distinct odor . This compound is characterized by the presence of a bromine atom and a methyl group attached to a pyrazine ring, making it a valuable intermediate in various chemical processes .
Preparation Methods
The synthesis of 2-Bromo-3-methylpyrazine typically involves halogenation and methylation reactions. One common method includes the bromination of 3-methylpyrazine using bromine or a brominating agent under controlled conditions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
2-Bromo-3-methylpyrazine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic Substitution: The pyrazine ring can be further functionalized by introducing electrophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. The major products formed depend on the specific reagents and conditions used in the reactions.
Scientific Research Applications
2-Bromo-3-methylpyrazine is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methylpyrazine involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group on the pyrazine ring influence its reactivity and interactions with other molecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Bromo-3-methylpyrazine can be compared with other similar compounds, such as:
2-Bromo-5-methylpyrazine: Similar in structure but with the bromine atom at a different position on the pyrazine ring.
3-Bromo-2-methylpyrazine: Another isomer with the bromine and methyl groups swapped in position.
Properties
IUPAC Name |
2-bromo-3-methylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBBGCAETKIKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499048 | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120984-76-1 | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120984-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70499048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-methylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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